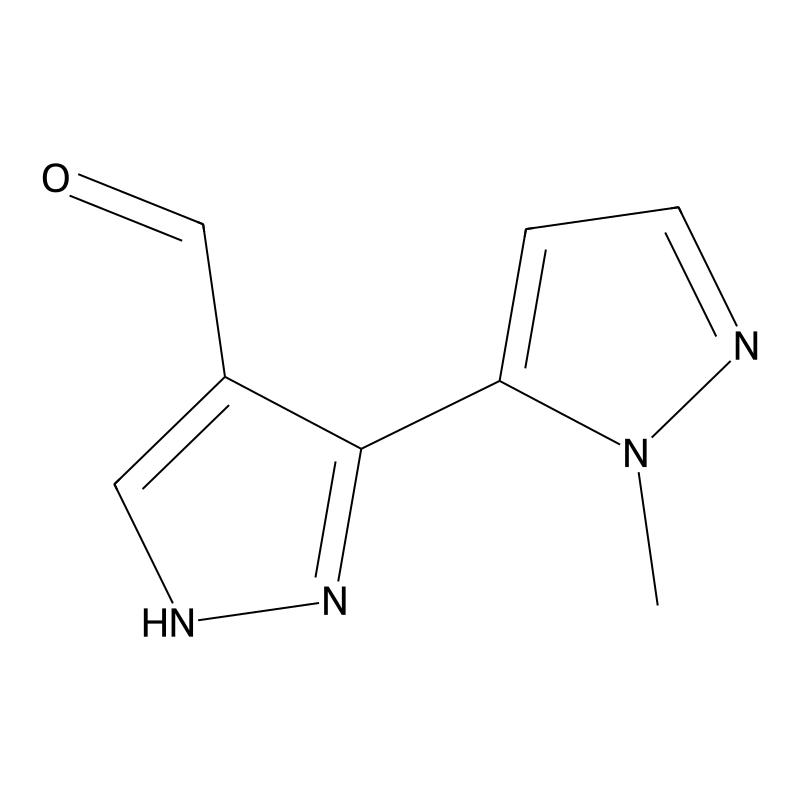

3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Organic Chemistry Synthesis

Field: Organic Chemistry

Application Summary: The compound 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine is synthesized using a solvent-free condensation/reduction reaction sequence .

Method of Application: The synthesis is achieved by a one-pot two-step process starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The process involves the formation of the N-(5-pyrazolyl)imine as a key synthetic intermediate .

Application in Medicinal Chemistry

Field: Medicinal Chemistry

Application Summary: The compound (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine is synthesized at ambient temperature .

Method of Application: The synthesis is achieved by a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent .

Results: The N-pyrazolyl imine was fully characterized by IR, 1D, and 2D NMR spectroscopy, mass spectrometry, and elemental analysis .

3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by the presence of two pyrazole rings and an aldehyde functional group. The compound features a methyl group at the 1-position of one pyrazole ring and a carbaldehyde group at the 4-position of the other. This structure positions it within the class of heterocyclic compounds, which are known for their diverse chemical properties and biological activities.

The chemical reactivity of 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde is influenced by its functional groups. It can participate in various reactions typical for aldehydes and pyrazoles, including:

- Condensation Reactions: The aldehyde group can undergo condensation with amines or alcohols to form imines or hemiacetals, respectively.

- Nucleophilic Substitution: The presence of electron-withdrawing groups can facilitate nucleophilic attack on the carbonyl carbon, leading to further derivatization.

- Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Pyrazole derivatives, including 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde, have been studied for their biological activities. Many pyrazoles exhibit anti-inflammatory, analgesic, and anticancer properties. Research has shown that modifications in the pyrazole structure can significantly enhance their biological efficacy. For instance, compounds with specific substituents have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.

The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde can be achieved through several methods:

- Vilsmeier-Haack Reaction: This method involves treating a pyrazole compound with phosphorus oxychloride and dimethylformamide to introduce the aldehyde functionality.

- One-Pot Multi-component Reactions: Recent studies have explored one-pot reactions involving pyrazoles and various aldehydes or ketones to synthesize complex derivatives efficiently.

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when synthesizing pyrazole derivatives.

3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde has potential applications in:

- Pharmaceuticals: Due to its biological activity, this compound may serve as a lead structure for developing new drugs targeting inflammatory diseases or cancers.

- Agricultural Chemistry: Pyrazole derivatives are often investigated for their herbicidal or fungicidal properties.

- Material Science: The unique properties of pyrazoles make them suitable candidates for developing new materials with specific electronic or optical characteristics.

Interaction studies involving 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde often focus on its binding affinity with biological targets. These studies are crucial for understanding how this compound interacts at the molecular level with proteins or enzymes associated with disease pathways. Techniques such as molecular docking simulations and in vitro binding assays are commonly employed to evaluate these interactions.

Several compounds share structural similarities with 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Methyl-1H-pyrazole | Contains a single pyrazole ring | Known for its anti-inflammatory properties |

| 5-Chloro-3-methyl-1H-pyrazole | Chlorine substitution at position 5 | Exhibits potent cytotoxicity against cancer cell lines |

| 4-Amino-3-methylpyrazole | Amino group at position 4 | Displays significant antibacterial activity |

| 5-(4-Methylphenyl)-3-methylpyrazole | Phenyl substitution at position 5 | Potential use in drug design due to enhanced lipophilicity |

The uniqueness of 3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde lies in its dual pyrazole structure combined with an aldehyde group, which may confer distinct reactivity and biological profiles compared to other derivatives.